N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide

Description

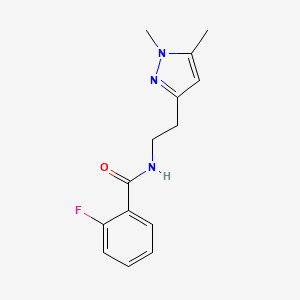

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide is a benzamide derivative featuring a 2-fluorobenzoyl group linked to a substituted pyrazole moiety via an ethyl chain. Its structural uniqueness arises from the combination of fluorine substitution on the benzamide ring and the 1,5-dimethylpyrazole group, which may confer distinct electronic, steric, and hydrogen-bonding properties.

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNIYQJAHBUUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction using ethyl bromide or ethyl chloride.

Formation of the Fluorobenzamide Moiety: The final step involves the reaction of the substituted pyrazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant anti-proliferative activity against various cancer cell lines. For instance, modifications to the pyrazole structure can enhance the compound's efficacy against specific targets associated with tumor growth and metastasis .

Selective Androgen Receptor Modulation

The compound has been explored for its utility as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate anabolic activity in muscle and bone while minimizing effects on other tissues, such as the prostate. This selectivity is crucial for developing safer therapeutic options for conditions like muscle wasting and osteoporosis .

Enzyme Inhibition

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it may target cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Interaction with Receptors

The compound's structural features allow it to interact with various receptors, including androgen receptors. This interaction can modulate signaling pathways that are critical for cell growth and differentiation .

Optimization Studies

In a study focused on optimizing pyrazole derivatives for enhanced potency against CDKs, this compound was evaluated alongside other analogs. The results indicated that specific modifications could significantly increase inhibitory activity against multiple CDK isoforms, demonstrating the compound's potential in targeted cancer therapies .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Fluorine Substitution: The 2-fluoro group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs, similar to N-(2,3-Difluorophenyl)-2-fluorobenzamide .

- Pyrazole Moieties: The 1,5-dimethylpyrazole group in the target compound differs from the 3-oxopyrazole in ’s analog.

- Directing Groups: Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has an N,O-bidentate group for metal coordination, the target compound’s pyrazole may act as a monodentate ligand, limiting its utility in certain catalytic reactions .

Crystallographic and Computational Analysis

Structural characterization of related compounds often employs X-ray diffraction (e.g., ) and software suites like SHELX and ORTEP-3 . The target compound’s pyrazole-ethyl chain may adopt specific conformations stabilized by intramolecular hydrogen bonds, as seen in analogous systems .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 232.27 g/mol. The structure features a fluorobenzamide moiety linked to a pyrazole derivative, which is crucial for its biological activity.

This compound has been investigated for its role in various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell signaling pathways. For instance, it has been shown to impact the activity of adenylyl cyclase, which plays a significant role in the modulation of cyclic AMP levels in cells .

- Antitumor Activity : Research indicates that derivatives similar to this compound exhibit antitumor effects by inhibiting specific kinases associated with cancer progression. For example, compounds with similar pyrazole structures have demonstrated significant inhibition of MET kinase activity, which is crucial in oncogenic signaling .

- Anti-Virulence Properties : The compound may also play a role in combating bacterial virulence factors by inhibiting toxins produced by pathogenic bacteria, thereby protecting host cells from damage .

Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds and their mechanisms:

Case Studies

- Antitumor Efficacy : In a clinical setting, patients treated with benzamide derivatives similar to this compound showed prolonged survival rates when administered in conjunction with other therapies targeting RET kinase pathways.

- Inhibition of Pathogenic Toxins : In laboratory studies involving macrophages treated with Bacillus cereus toxins, compounds exhibiting structural similarities demonstrated protective effects against toxin-induced cytotoxicity .

Q & A

Q. What are the established synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide, and how is its purity validated?

Methodological Answer: The compound is synthesized via nucleophilic acyl substitution. A representative protocol involves reacting 2-fluorobenzoyl chloride with a pyrazole-containing amine (e.g., 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine) under reflux in chloroform with triethylamine as a base catalyst. Post-reaction, purification is achieved through crystallization (e.g., ethyl acetate/light petroleum ether) .

Validation of Purity:

Q. Table 1: Synthesis and Characterization Data

| Step | Reagents/Conditions | Yield | Key Analytical Data |

|---|---|---|---|

| Amide formation | 2-fluorobenzoyl chloride, CHCl₃, reflux, Et₃N | 54% | ¹H NMR (δ 8.80 ppm, NH); IR 1685 cm⁻¹ |

Q. Which spectroscopic and crystallographic methods confirm the molecular structure?

Methodological Answer:

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Monoclinic |

| R factor | 0.064 |

| Data-to-parameter ratio | 13.3 |

| Unit cell angles | α = 90°, β = 108.9°, γ = 90° |

Advanced Research Questions

Q. How can computational approaches optimize the compound’s interaction with target proteins?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding modes. For fluorobenzamide derivatives, docking into kinase active sites (e.g., G protein-coupled receptor kinase 2) identifies critical interactions (e.g., hydrogen bonds with fluorobenzamide’s carbonyl group) .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity. For example, a pyrazole ring’s electron density influences binding affinity .

Key Insight : Substituents like the 2-fluorobenzoyl group enhance target selectivity by reducing off-target interactions .

Q. What role do non-covalent interactions play in crystalline lattice formation?

Methodological Answer:

Q. Table 3: Hydrogen Bonding Metrics

| Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H∙∙∙O=C | 2.89 | 158 |

| C–H∙∙∙F | 3.12 | 145 |

Q. What methodologies guide SAR analysis for fluorobenzamide derivatives?

Methodological Answer:

- Substituent Variation : Systematic modification (e.g., replacing 2-fluorine with chloro or methoxy groups) evaluates effects on COX-2 inhibition. Celecoxib analogs demonstrate trifluoromethyl groups enhance potency .

- Biological Assays : IC₅₀ values from enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity ratios) guide optimization. For example, pyrazole methylation reduces metabolic degradation .

SAR Insight : The 1,5-dimethylpyrazole moiety improves pharmacokinetic stability by blocking oxidative metabolism at the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.